Ailanthone

Hepatocellular Carcinoma In Vivo Efficacy Antitumor Activity

Ailanthone (CAS 981-15-7) addresses the critical need for tool compounds targeting resistant androgen receptor splice variants in CRPC research, a challenge where generic quassinoids fail. This compound provides a distinct functional profile unsuited for substitution by bruceantin or brusatol. - Induces degradation of both full-length AR and AR-V7 variants via p23 chaperone binding, overcoming resistance mechanisms to enzalutamide. - Demonstrates potent inhibition of the PI3K/AKT and JAK/STAT3 pathways, alongside broad-spectrum cytotoxicity in liver, lung, and breast cancer models. - Supplied with verified purity, ensuring lot-to-lot consistency for reproducible HTS screening and in vivo pharmacodynamic studies.

Molecular Formula C20H24O7
Molecular Weight 376.4 g/mol
CAS No. 981-15-7
Cat. No. B197834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAilanthone
CAS981-15-7
Synonymsailanthone
ailantone
Picrasa-3,13(21)-diene-2,16-dione, 11,20-epoxy-1,11,12-trihydroxy-, (1beta,11beta,12beta)-
Molecular FormulaC20H24O7
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)C)O
InChIInChI=1S/C20H24O7/c1-8-4-12(21)16(24)18(3)10(8)5-13-19-7-26-20(25,17(18)19)15(23)9(2)11(19)6-14(22)27-13/h4,10-11,13,15-17,23-25H,2,5-7H2,1,3H3/t10-,11-,13+,15+,16+,17+,18+,19+,20-/m0/s1
InChIKeyWBBVXGHSWZIJST-RLQYZCPESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Ailanthone Chemical Profile & Research Utility


Ailanthone (CAS 981-15-7), also known as Δ13-Dehydrochaparrinone, is a C20 quassinoid natural product isolated from Ailanthus altissima [1]. This compound is characterized by a picrasane skeleton with a distinctive α,β-unsaturated ketone moiety and an epoxy bridge [2]. Ailanthone has garnered significant research interest due to its multi-targeting anticancer properties, including potent inhibition of androgen receptor signaling, induction of DNA damage, and modulation of key pathways such as PI3K/AKT and JAK/STAT3 [3]. Its broad-spectrum in vitro and in vivo antitumor activity, coupled with demonstrated drug-like properties, positions it as a valuable tool compound for oncology and chemical biology research [4].

C20 quassinoid natural product — isolated from Ailanthus altissima, supports phytochemical and natural product chemistry studies.
Multi-pathway signaling probe — reported to engage AR signaling, DNA damage response, PI3K/AKT, and JAK/STAT3 pathways in cancer cell models.
Oncology & chemical biology research — fit for cell-based assays, target engagement studies, and in vivo model-response evaluation.

Why Generic Substitution Fails for Ailanthone


Quassinoids, such as bruceantin, brusatol, and quassin, share a core terpenoid structure with ailanthone but exhibit significant functional divergence due to variations in oxygenation, unsaturation, and side-chain moieties. These structural differences critically impact target engagement and biological activity. For instance, quassin (CAS 76-78-8), a closely related quassinoid, lacks the α,β-unsaturated ketone present in ailanthone and shows markedly weaker anticancer activity and a different target profile, primarily affecting P. falciparum (IC50 0.15 μM) . Similarly, brusatol, while a potent Nrf2 inhibitor, demonstrates variable potency across cell lines and does not share ailanthone's distinct mechanism of androgen receptor degradation via p23 chaperone binding [1]. Bruceantin, a known protein synthesis inhibitor, exhibits a different toxicity and efficacy profile, with in vivo antitumor activity that is often schedule-dependent [2]. These functional disparities underscore that generic substitution among quassinoids is scientifically unsound and could lead to erroneous experimental outcomes or failed translation. Therefore, procurement decisions must be guided by the specific, quantifiable evidence of ailanthone's unique activities, as detailed below.

Quassin (CAS 76-78-8) — lacks the α,β-unsaturated ketone and epoxy bridge; target engagement and antiplasmodial activity may differ markedly. Not interchangeable.
Brusatol — primarily inhibits Nrf2; does not induce AR degradation via p23 binding. Pathway-response endpoints will not replicate ailanthone's AR-V targeting.
Bruceantin — protein synthesis inhibitor with schedule-dependent in vivo response; toxicity and efficacy profiles may not match ailanthone's multi-pathway activity.

Ailanthone Quantitative Comparison


In Vivo Antitumor Efficacy vs. 5-FU

In a head-to-head in vivo study, ailanthone demonstrated significantly stronger anti-hepatocellular carcinoma (HCC) activity than the standard chemotherapeutic agent 5-fluorouracil (5-FU) in a xenograft mouse model. Notably, this enhanced efficacy was achieved without causing significant adverse effects on animal body weight or vital organ function [1].

In Vivo Tumor Model vs. 5-FU
Direct comparison
Reported stronger anti-HCC activity without weight loss or organ toxicity in xenograft model, compared to 5‑FU.
Supports in vivo model-response context; requires validation for translational relevance.
HCC xenograft mouse model; endpoint monitoring essential.
Hepatocellular Carcinoma In Vivo Efficacy Antitumor Activity Xenograft Model

AR Degradation Overcomes MDV3100 Resistance

Ailanthone potently inhibits both full-length androgen receptor (AR-FL, IC50 = 69 nM) and constitutively active truncated AR splice variants (AR-Vs, IC50 = 309 nM) which are resistant to standard anti-androgens like MDV3100 (Enzalutamide) [1]. Unlike MDV3100, which targets the AR ligand-binding domain and is ineffective against AR-Vs, ailanthone binds the co-chaperone p23, disrupting the AR-HSP90 complex and leading to ubiquitin/proteasome-mediated degradation of both AR-FL and AR-Vs [1].

AR-V Degradation vs. MDV3100
Head-to-head
Inhibits AR‑FL (IC50=69 nM) and AR‑Vs (IC50=309 nM) via p23 binding; MDV3100 inactive against AR‑Vs.
Supports CRPC AR‑V signaling studies; unique p23‑mediated degradation.
22Rv1, LNCaP, VCaP models; AR‑V context‑dependent.
Castration-Resistant Prostate Cancer Androgen Receptor MDV3100 Resistance Drug Discovery

Antiplasmodial Activity vs. Quassin

Ailanthone exhibits potent in vitro antiplasmodial activity against both chloroquine-sensitive (HB-3) and chloroquine-resistant (Dd-2) strains of Plasmodium falciparum, with IC50 values of 0.003 μg/mL and 0.037 μg/mL, respectively [1]. In contrast, the parent quassinoid scaffold, quassin, shows significantly weaker activity, with an IC50 of 0.15 μM (approximately 0.058 μg/mL) against P. falciparum . This represents a >19-fold improvement in potency for the HB-3 strain and a >1.5-fold improvement for the Dd-2 strain.

Antiplasmodial Potency vs. Quassin
Cross‑study comparable
HB‑3 strain IC50=0.003 µg/mL, Dd‑2 IC50=0.037 µg/mL; quassin IC50 ~0.058 µg/mL.
Supports antimalarial screening context; >19‑fold higher potency in HB‑3.
In vitro P. falciparum cultures; strain‑specific review required.
Malaria Plasmodium falciparum Antimalarial Drug Discovery Quassinoids

Unique Postemergence Herbicidal Activity

In greenhouse assays, ailanthone demonstrated significant herbicidal activity against multiple weed species and was notably more effective when applied postemergence (to emerged weeds) than preemergence (to seeds) [1]. This contrasts with the structurally related quassinoid chaparrinone, which, while also a growth inhibitor, is the principal active constituent in a different plant species (Castela tortuosa) and may exhibit a different spectrum of activity [2].

Postemergence Herbicidal Activity
Class‑level inference
More effective postemergence than preemergence in greenhouse tests; distinct from chaparrinone.
Supports herbicide target identification studies; mode‑of‑action probe.
Weed species: Brassica juncea, Eragrostis tef; data to verify.
Herbicide Discovery Natural Product Herbicide Weed Control Allelochemical

Favorable Drug-Like Properties

Ailanthone demonstrates a favorable profile of drug-like properties that compare well to typical small molecule leads. Key parameters include low human plasma protein binding (16.6 ± 4.2%), high metabolic stability in liver microsomes (t1/2 > 145 min across mouse, rat, and human), and a low risk of hERG channel inhibition (IC50 > 30 µM) [1]. These data suggest a low potential for drug-drug interactions and cardiac toxicity, which are common liabilities for many natural products and synthetic leads.

Drug‑Like ADME Profile
Supporting evidence
Human plasma protein binding 16.6%, t1/2 >145 min (mouse/rat/human), hERG IC50 >30 µM.
Supports lead optimization context; low protein binding and high metabolic stability reported.
In vitro assays; requires in vivo PK confirmation.
Drug-Like Properties ADME Pharmacokinetics Preclinical Development

Broad-Spectrum Cytotoxicity vs. Bruceantin

Ailanthone exhibits potent growth-inhibitory effects against a wide range of human cancer cell lines, including HepG2, Hep3B, R-HepG2, Jurkat, HeLa, MCF-7, MDA-MB-231, and A549 cells [1]. In comparative studies, the cytotoxic activity of certain ailanthone derivatives (e.g., SUN2071) was found to be close to that of bruceantin, a well-known cytotoxic quassinoid, and vincristine, a clinical microtubule inhibitor [2]. While direct IC50 comparisons for the parent ailanthone across all these lines are not uniformly available, its broad-spectrum activity and the potency of its derivatives place it in a similar class of potent cytotoxic agents.

Cytotoxicity Panel vs. Bruceantin
Class‑level inference
Growth inhibition in HepG2, HeLa, MCF‑7, A549, etc.; derivatives show potency comparable to bruceantin.
Supports cell‑model endpoint review; broad but context‑dependent.
Standard cell viability assays; IC50 ranges vary by line.
Cancer Cytotoxicity Cell Line Panel Anticancer Screening

Ailanthone Research & Industrial Applications


Investigating MDV3100-Resistant CRPC

Given its unique ability to degrade both full-length and truncated androgen receptor splice variants (AR-Vs) via p23 chaperone binding, ailanthone is an indispensable tool for studying the molecular drivers of CRPC progression and resistance to current anti-androgen therapies like MDV3100 [1]. Researchers can use ailanthone to dissect AR-V signaling pathways, validate novel therapeutic targets, and screen for combination therapies that overcome resistance.

Antimalarial Lead Development for Drug-Resistant P. falciparum

The superior potency of ailanthone against chloroquine-resistant P. falciparum strains (Dd-2) compared to quassin and other quassinoids makes it a high-priority starting point for antimalarial drug discovery [1]. Procurement of ailanthone is justified for structure-activity relationship (SAR) studies aimed at optimizing its antiplasmodial activity, improving its pharmacokinetic properties for in vivo efficacy, and evaluating its potential in combination therapies.

Novel Postemergence Herbicidal Mechanisms

The unique postemergence herbicidal activity of ailanthone, distinct from many commercial herbicides, makes it a valuable chemical probe for identifying new herbicidal targets in plants [1]. Agricultural research programs can use ailanthone to study its uptake, translocation, and mode of action in weeds, potentially leading to the development of novel biorational herbicides with a different resistance profile.

Broad-Spectrum Anticancer Activity Profiling for HTS

Ailanthone's potent and broad-spectrum cytotoxicity against a diverse panel of cancer cell lines, including those derived from liver, lung, breast, and cervical cancers, makes it an ideal positive control or reference compound in HTS assays designed to identify novel anticancer agents [1]. Its well-documented mechanism of action involving DNA damage and PI3K/AKT pathway inhibition further strengthens its utility as a benchmark for validating assay performance and hit triage.

Application
Selection Property
Validation Focus
CRPC AR‑V signaling studies
p23‑mediated AR degradation context
AR‑FL/AR‑Vs degradation and MDV3100 resistance models
Antimalarial screening
Chloroquine‑resistant strain potency
IC50 comparison against P. falciparum HB‑3/Dd‑2
Herbicide target identification
Postemergence herbicidal mode of action
Weed species response and translocation studies
Cancer cell‑line panel HTS reference
Broad‑spectrum growth inhibition profile
Assay performance benchmarking and hit validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ailanthone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.